
5-Bromo-2-fluoro-3-phenylpyridine
Descripción general
Descripción
5-Bromo-2-fluoro-3-phenylpyridine is a chemical compound with the molecular formula C11H7BrFN. It has a molecular weight of 252.09 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H7BrFN/c12-9-6-10(11(13)14-7-9)8-4-2-1-3-5-8/h1-7H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Halogen-rich Intermediates in Medicinal Chemistry
5-Bromo-2-fluoro-3-phenylpyridine is a halogen-rich compound with potential as a building block in medicinal chemistry. Wu et al. (2022) described the synthesis of halopyridine isomers like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, valuable for developing pentasubstituted pyridines with functionalities useful for further chemical manipulations in medicinal research (Wu et al., 2022).
Synthesis of Disubstituted Pyridines
Sutherland and Gallagher (2003) reported the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, a precursor for synthesizing disubstituted pyridines. Their work demonstrates the compound's versatility in creating a range of pyridines and pyridones, highlighting its role in diverse chemical syntheses (Sutherland & Gallagher, 2003).
Chemoselective Functionalization
Stroup et al. (2007) explored the chemoselective functionalization of similar compounds like 5-bromo-2-chloro-3-fluoropyridine, revealing insights into selective bromide, chloride, and fluorine substitutions. These findings have implications for the controlled and specific functionalization of this compound in organic synthesis (Stroup et al., 2007).
Radiosynthesis for Medical Imaging
Pauton et al. (2019) described the radiosynthesis of 2-amino-5-[18F]fluoropyridines, using compounds like 2-bromo-5-[18F]fluoropyridine. This research is significant for medical imaging, especially in positron emission tomography (PET), where such fluorinated pyridines can be valuable (Pauton et al., 2019).
Creating Structural Manifolds
Schlosser and Bobbio (2002) discussed the transformation of compounds like 5-chloro-2,3-difluoropyridine into various pyridines and pyridinones, demonstrating the potential of halopyridines in creating diverse structural manifolds. This research indicates the value of this compound in synthesizing a variety of chemical structures for industrial or pharmaceutical purposes (Schlosser & Bobbio, 2002).
Safety and Hazards
The safety information for 5-Bromo-2-fluoro-3-phenylpyridine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Direcciones Futuras
Fluoropyridines, including 5-Bromo-2-fluoro-3-phenylpyridine, are important structural motifs found in numerous bioactive molecules. The introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of these compounds . Therefore, the development of robust synthetic routes enabling the incorporation of diverse functional groups on the pyridine scaffold is a promising direction for future research .
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-2-fluoro-3-phenylpyridine is the p38α mitogen-activated protein kinase (MAPK) . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
This compound interacts with its target, the p38α MAPK, in a competitive manner with adenosine triphosphate (ATP) . The compound’s hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
The p38α MAPK pathway is primarily affected by this compound . This pathway plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Therefore, the inhibition of p38α MAPK can be a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Result of Action
The inhibition of p38α MAPK by this compound results in the modulation of various cellular processes, particularly the reduction in the release of pro-inflammatory cytokines . This can potentially alleviate symptoms of cytokine-driven diseases .
Propiedades
IUPAC Name |
5-bromo-2-fluoro-3-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN/c12-9-6-10(11(13)14-7-9)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEHFWRHEVIYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

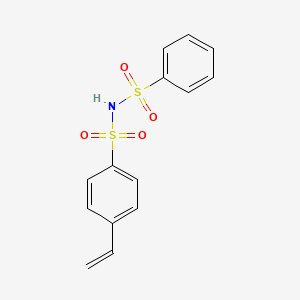

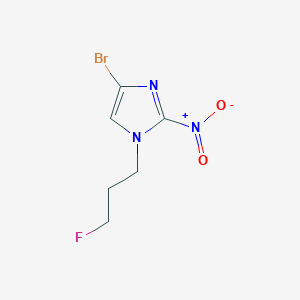


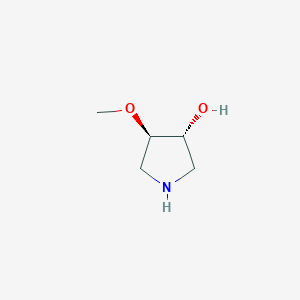

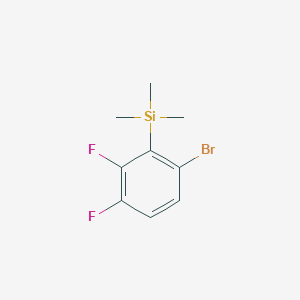
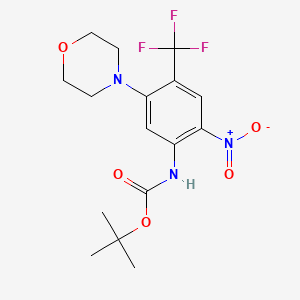
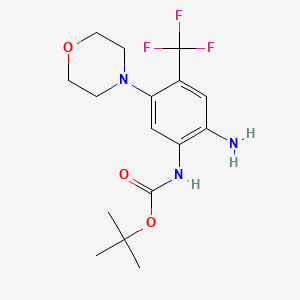



![[4-(Trifluoromethyl)phenyl]phosphane](/img/structure/B3267992.png)